

Spectroscopic Profile of **trans-1,2-Dibenzoylethylene**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **trans-1,2-Dibenzoylethylene**

Cat. No.: **B146848**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trans-1,2-dibenzoylethylene**, a compound of interest in various fields of chemical research. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The empirical formula for **trans-1,2-dibenzoylethylene** is $C_{16}H_{12}O_2$, with a molecular weight of 236.27 g/mol .[\[1\]](#)[\[2\]](#) Its spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The symmetry of **trans-1,2-dibenzoylethylene** simplifies its NMR spectra.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.01	Singlet	Vinylic Protons (-CH=CH-)
Not available	Multiplet	Aromatic Protons (C ₆ H ₅)

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. A multiplet is expected in the aromatic region of the spectrum.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~189	Carbonyl Carbon (C=O)
~137	Vinylic Carbon (-CH=CH-)
~136	Aromatic Carbon (ipso)
~133	Aromatic Carbon (para)
~129	Aromatic Carbon (ortho/meta)
~128	Aromatic Carbon (ortho/meta)

Note: The assignments for the aromatic carbons are approximate and may require two-dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **trans-1,2-dibenzoylethylene** is characterized by the following key absorption bands, typically measured using a KBr pellet.

Wavenumber (cm^{-1})	Intensity	Assignment
~1660	Strong	C=O stretch (conjugated ketone)
~1595, ~1575	Medium-Strong	C=C stretch (aromatic)
~1450	Medium	C-H bend (alkene)
~970	Strong	C-H bend (trans-alkene)
~750, ~690	Strong	C-H bend (monosubstituted benzene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For **trans-1,2-dibenzoylethylene**, the extended conjugation involving the phenyl rings, carbonyl groups, and the carbon-carbon double bond results in a strong absorption in the UV region.

λ_{max} (nm)	Solvent
~269	Ethanol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

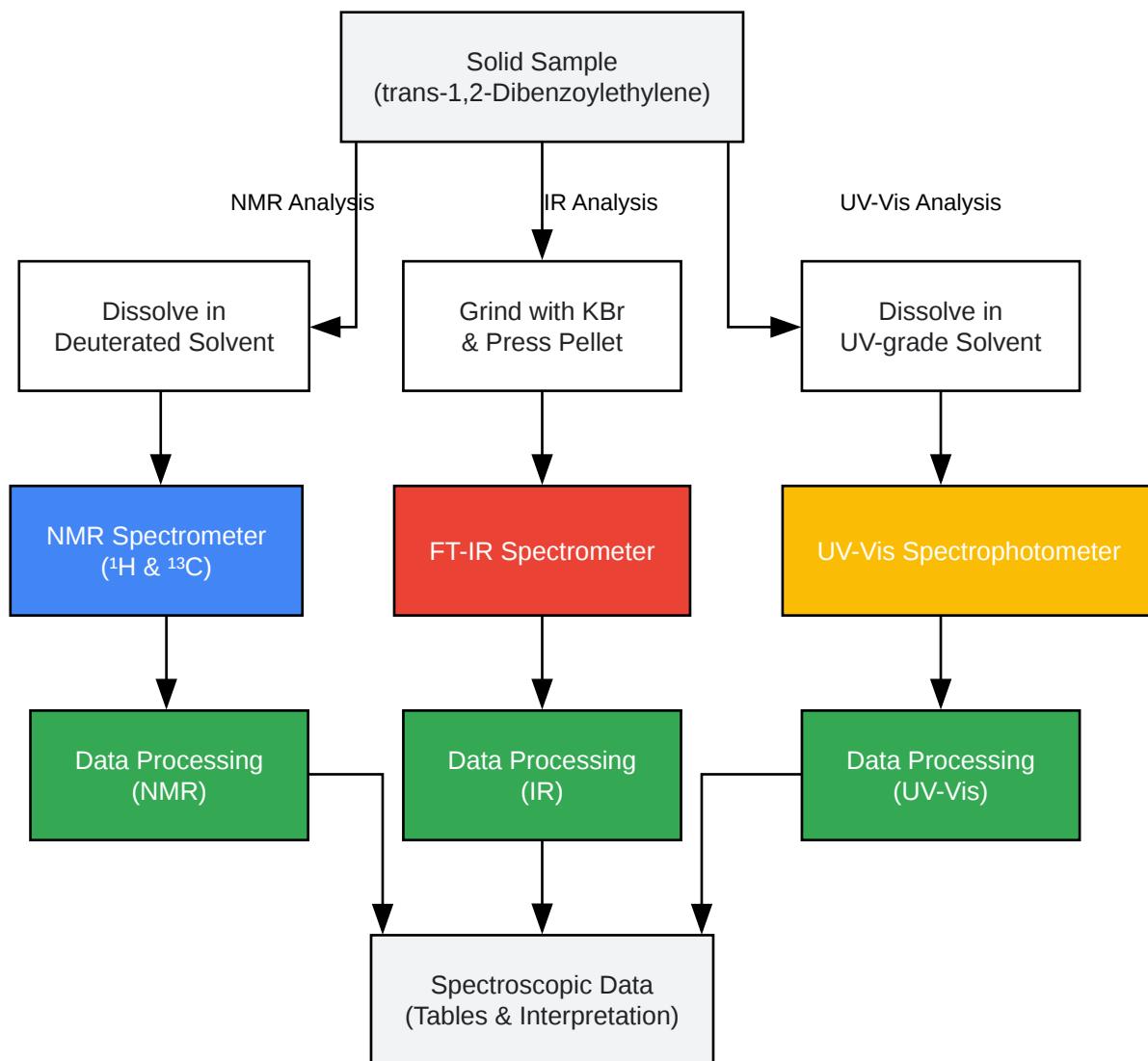
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve 5-10 mg of **trans-1,2-dibenzoylethylene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - The final solution should be clear and free of any particulate matter.
- Data Acquisition:
 - Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - For ¹H NMR, a standard pulse sequence is typically sufficient.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

- Data Processing:
 - Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **trans-1,2-dibenzoylethylene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.


UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **trans-1,2-dibenzoylethylene** in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

- Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Record a baseline spectrum with the solvent in both the sample and reference beams.
 - Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - Determine the wavelength of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ϵ).

Visualized Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **trans-1,2-dibenzoylethylene** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-1,2-Dibenzoylethylene [webbook.nist.gov]

- 2. trans-1,2-Dibenzoylethylene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of trans-1,2-Dibenzoylethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146848#spectroscopic-data-nmr-ir-uv-vis-of-trans-1-2-dibenzoylethylene\]](https://www.benchchem.com/product/b146848#spectroscopic-data-nmr-ir-uv-vis-of-trans-1-2-dibenzoylethylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com